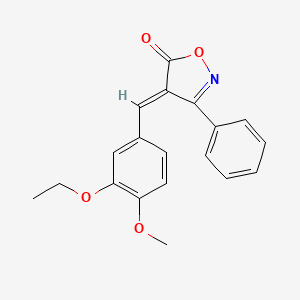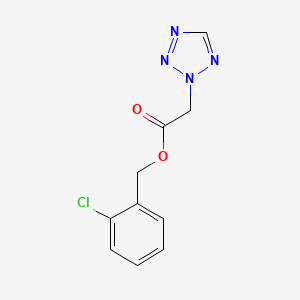
4-(3-ethoxy-4-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of arylidene-isoxazolone compounds, similar to the compound , involves the preparation and characterization by methods such as IR spectroscopy and single-crystal X-ray diffraction. These compounds can adopt different configurations at the exocyclic C=C bond, influenced by substituents and reaction conditions (Brancatelli et al., 2011).
Molecular Structure Analysis
The molecular geometry, vibrational frequencies, atomic orbitals, and potential electrostatic maps of arylidene-isoxazolone compounds can be calculated and compared with experimental data using methods such as Density Functional Theory (DFT). These studies help in understanding the optimized geometry and thermodynamic energies related to configurational isomer models of these compounds (Brancatelli et al., 2011).
Chemical Reactions and Properties
Arylidene-isoxazolone compounds can undergo various chemical reactions, including palladium-catalyzed insertion reactions with isocyanides, leading to the construction of aminomethylidene isoxazolone derivatives. This demonstrates the compounds' reactivity towards forming new bonds and structures while retaining the original isoxazolone framework (Zhu et al., 2019).
Physical Properties Analysis
The physical properties of arylidene-isoxazolone compounds are influenced by their molecular structure and can be studied using techniques like X-ray crystallography. These studies provide insights into the compounds' crystal packing, hydrogen bonding, and overall solid-state structure, which are crucial for understanding their physical behavior (Brancatelli et al., 2011).
Chemical Properties Analysis
The chemical properties of arylidene-isoxazolone compounds, such as their reactivity, stability, and interaction with other molecules, can be elucidated through various spectroscopic and computational methods. These properties are key to their applications in synthesis and material science (Zhu et al., 2019).
Wissenschaftliche Forschungsanwendungen
Crystallographic and Theoretical Studies
The arylidene-isoxazolone compounds, including derivatives similar to 4-(3-ethoxy-4-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone, have been prepared and characterized through IR spectroscopy and single-crystal X-ray diffraction. These studies reveal that these molecules adopt different configurations at the solid state, which can be analyzed through density functional theory (DFT) methods to understand their molecular geometry, vibrational frequencies, atomic orbitals, and potential electrostatic maps. Such analysis aids in the understanding of the thermodynamic energy related to configurational isomer models, offering insights into their chemical behavior and applications in material science and molecular engineering Brancatelli et al., 2011.
Nonlinear Optical Applications
Isoxazolone-based compounds, including those structurally related to 4-(3-ethoxy-4-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone, have shown significant potential in nonlinear optical (NLO) applications. Two NLO crystals derived from the 3-phenyl-5-isoxazolone moiety demonstrated strong second-harmonic generation (SHG) intensities, indicating their utility in SHG applications. Such properties are elucidated through structure analyses and theoretical calculations, highlighting the potential of these compounds in developing new materials for optical technologies Zhang et al., 2015.
Antimicrobial Evaluation
A series of 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides, structurally related to 4-(3-ethoxy-4-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone, were synthesized and tested for in vitro antimicrobial activity. The results indicated that compounds with specific substituents on the phenyl ring showed significant antimicrobial properties. This evaluation underscores the importance of structural modification in enhancing the biological activity of isoxazolone derivatives, offering a pathway for developing new antimicrobial agents Kumar et al., 2011.
Immunobiological Activity
The study on compounds derived from the Solidago virga-aurea var. gigantea, which are structurally related to 4-(3-ethoxy-4-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone, revealed significant immunobiological activity. These compounds have the potential to serve as immunotherapeutic agents by stimulating macrophage functions, which could be beneficial in treating infectious diseases. This research highlights the potential of isoxazolone derivatives in contributing to the development of new therapeutic strategies for infectious diseases Choi et al., 2005.
Eigenschaften
IUPAC Name |
(4E)-4-[(3-ethoxy-4-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-23-17-12-13(9-10-16(17)22-2)11-15-18(20-24-19(15)21)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEYORBBJOBYND-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(3-ethoxy-4-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5502295.png)
![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)

![4-pyrido[3,4-b]pyrazin-3-ylphenol](/img/structure/B5502313.png)
![2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5502318.png)
![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)
![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)
![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)
![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)